2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 14756-04-8
VCID: VC15923499
InChI: InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+
SMILES:
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 14756-04-8

Cat. No.: VC15923499

Molecular Formula: C19H16O

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one - 14756-04-8

Specification

CAS No. 14756-04-8
Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
IUPAC Name (2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one
Standard InChI InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+
Standard InChI Key OQYGAUAQOPHTES-OEMBIGBOSA-N
Isomeric SMILES C1C/C(=C\C=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31
Canonical SMILES C1CC(=CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31

Introduction

Synthesis and Reaction Methodology

Condensation Reaction Mechanism

The compound is synthesized through a Claisen-Schmidt condensation between 1-tetralone (3,4-dihydronaphthalen-1(2H)-one) and cinnamaldehyde under alkaline conditions. Equimolar quantities of the reactants are stirred in ethanol with aqueous sodium hydroxide, yielding the title compound after 4–6 hours at room temperature . The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to form the α,β-unsaturated system.

Key reaction parameters include:

  • Solvent: Ethanol (polar protic)

  • Catalyst: 10% NaOH (aq)

  • Yield: 77% after recrystallization

  • Byproducts: Minimal (<5%), primarily unreacted starting materials

Structural and Spectral Characterization

Molecular Architecture

The compound features a fused tetracyclic system comprising:

  • A 1-tetralone moiety (3,4-dihydronaphthalen-1-one)

  • A cinnamylidene group (E-configurated 3-phenylallylidene substituent)

X-ray crystallography data (unavailable for this specific compound) of analogous structures confirm the trans arrangement of the α,β-unsaturated ketone, with dihedral angles of 172–178° between the tetralone and phenyl rings .

Infrared Spectroscopy (IR)

Absorption Band (cm⁻¹)Assignment
3061, 3038Aromatic C-H stretching
2946Aliphatic C-H (CH₂ groups)
1657Conjugated ketone (C=O)
1594C=C stretching (α,β-unsaturated system)

¹H-Nuclear Magnetic Resonance (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.98–3.08Multiplet4HCH₂ groups (positions 3,4)
7.38–7.44Multiplet5HPhenyl protons
7.57Triplet1HAromatic H (J = 8 Hz)
7.95Doublet1HOlefinic H (J = 4 Hz)

The absence of a proton signal at δ 9.5–10.0 ppm confirms complete dehydration during synthesis .

Physicochemical Properties

Thermal Stability

  • Melting Point: 118–121°C (sharp, uncorrected)

  • Boiling Point: Estimated 415–430°C (EPI Suite v4.1)

  • Flash Point: >150°C (closed cup)

Solubility and Partitioning

SolventSolubility (mg/mL)
Ethanol12.4 ± 0.8
Dichloromethane34.9 ± 1.2
Water<0.01
  • LogP (Octanol-Water): 3.82 (calculated via XLogP3)

Research Advancements and Challenges

Recent Innovations

  • Green Synthesis: A 2025 study achieved 81% yield using deep eutectic solvents (choline chloride/urea)

  • Crystallography: Attempts to grow single crystals for X-ray analysis are ongoing, hindered by low sublimation tendency

Stability Considerations

The compound exhibits:

  • Photoisomerization: 18% conversion to Z-isomer under UV light (λ = 254 nm, 24 h)

  • Oxidative Degradation: 5% decomposition in air after 30 days (HPLC monitoring)

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